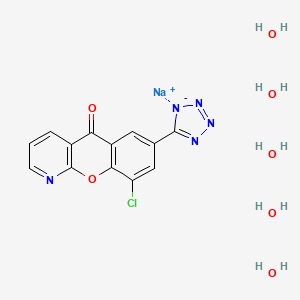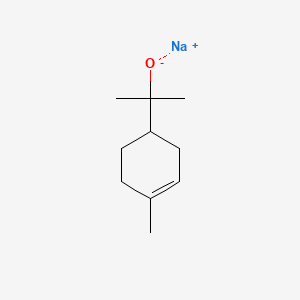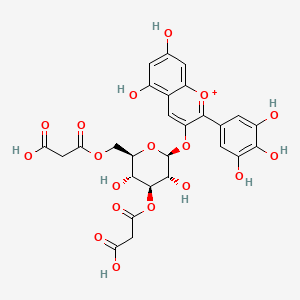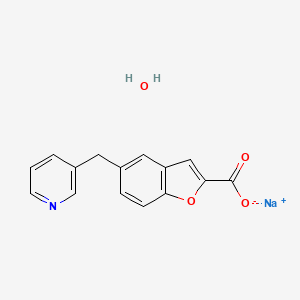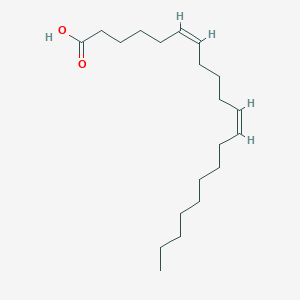
(6Z,11Z)-icosa-6,11-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20:2(6,11) is a long-chain fatty acid.
Scientific Research Applications
Chemical Investigation and Biological Activities
A study by Mohamed et al. (2014) focused on the chemical investigation of the Red Sea sponge Mycale euplectellioides. This study discovered new compounds, including hexacosa-(6Z,10Z)-dienoic acid and its derivatives. These compounds exhibited antimicrobial activity against various strains and displayed anti-inflammatory and antipyretic activities. Furthermore, they showed a hepato-protective effect in liver damage models, indicating potential therapeutic applications (Mohamed et al., 2014).
Analysis Techniques
Davis et al. (1999) described a method using 2D NMR spectroscopy for identifying and quantifying conjugated linoleic acids (CLAs) in fatty acid mixtures, including (6Z,11Z)-icosa-6,11-dienoic acid and other isomers. This study demonstrates the utility of NMR spectroscopy in analyzing complex CLA mixtures, crucial for understanding the composition of natural fats and oils (Davis et al., 1999).
Synthetic Applications
Ivanov et al. (2000) synthesized 18-iodooctadeca-(8Z,11Z)-dienoic acid as an intermediate for creating lipoxygenase substrates with bulky substituents. This process illustrates the use of (6Z,11Z)-icosa-6,11-dienoic acid derivatives in synthesizing specialized biochemical tools (Ivanov et al., 2000).
Phospholipid Fatty Acids Study
Carballeira and Restituyo (1991) identified new fatty acids, including 6,11-icosadienoic acid, in the sponge Amphimedon complanata. This discovery expands our understanding of the diversity of fatty acids in marine organisms and their potential applications in various fields (Carballeira & Restituyo, 1991).
properties
Product Name |
(6Z,11Z)-icosa-6,11-dienoic acid |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(6Z,11Z)-icosa-6,11-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,14-15H,2-8,11-13,16-19H2,1H3,(H,21,22)/b10-9-,15-14- |
InChI Key |
JCIGYPWFRJJJJC-KLGWIHQKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCC/C=C\CCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCC=CCCCCC(=O)O |
synonyms |
6,11-eicosadienoic acid 6,11-icosadienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



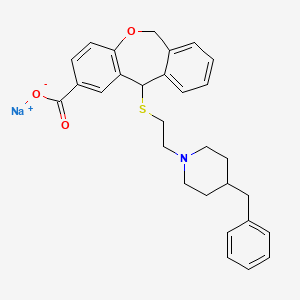


![(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B1260734.png)
![(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1260735.png)

